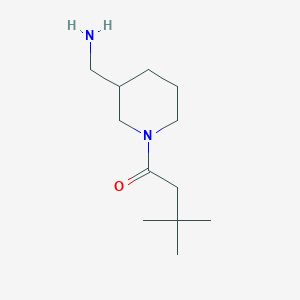

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

描述

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is a piperidine-derived compound featuring a 3-aminomethyl substituent on the piperidine ring and a 3,3-dimethylbutan-1-one moiety. This structure combines a nitrogen-containing heterocycle with a branched ketone group, making it a candidate for diverse applications, including medicinal chemistry and catalysis.

属性

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-12(2,3)7-11(15)14-6-4-5-10(8-13)9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYIDLZWMHBLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of Piperidin-3-one

Piperidin-3-one serves as a versatile precursor for introducing the aminomethyl group. In a representative procedure, piperidin-3-one undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction proceeds in methanol at ambient temperature for 12–24 hours, yielding 3-(aminomethyl)piperidine with moderate efficiency (55–65%).

Reaction Conditions:

- Substrate: Piperidin-3-one (1.0 equiv)

- Ammonium acetate: 2.5 equiv

- Reducing agent: NaBH3CN (1.2 equiv)

- Solvent: Methanol

- Temperature: 25°C

- Time: 12–24 hours

This method is limited by competing side reactions, including over-reduction and dimerization, necessitating careful control of stoichiometry and reaction duration.

Nitrile Reduction Strategy

An alternative pathway involves the reduction of 3-cyanopiperidine to 3-(aminomethyl)piperidine. Catalytic hydrogenation using Raney nickel under 50 psi H2 pressure in ethanol achieves near-quantitative conversion within 6 hours.

Reaction Conditions:

- Substrate: 3-Cyanopiperidine (1.0 equiv)

- Catalyst: Raney nickel (10 wt%)

- Solvent: Ethanol

- Pressure: 50 psi H2

- Temperature: 50°C

- Time: 6 hours

This method offers superior yields (90–95%) but requires specialized equipment for high-pressure hydrogenation.

Acylation of 3-(Aminomethyl)piperidine with 3,3-Dimethylbutanoyl Chloride

Direct N-Acylation in Anhydrous Media

The final step involves coupling 3-(aminomethyl)piperidine with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) is employed as a base to neutralize HCl, facilitating the nucleophilic attack of the piperidine nitrogen on the acyl chloride.

Reaction Conditions:

- Substrate: 3-(Aminomethyl)piperidine (1.0 equiv)

- Acylating agent: 3,3-Dimethylbutanoyl chloride (1.2 equiv)

- Base: Triethylamine (2.5 equiv)

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → 25°C (gradual warming)

- Time: 4–6 hours

Yield: 70–80% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Microwave-Assisted Acylation

Microwave irradiation significantly reduces reaction time while maintaining yield. A mixture of 3-(aminomethyl)piperidine, 3,3-dimethylbutanoyl chloride, and TEA in DCM is heated at 100°C for 15 minutes under microwave conditions, achieving 85% isolated yield.

Alternative Methods and Optimization Strategies

Solid-Phase Synthesis

Immobilization of 3-(aminomethyl)piperidine on Wang resin enables iterative acylation and cleavage steps. This approach is advantageous for high-throughput synthesis, though scalability remains challenging.

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids (e.g., [BMIM][BF4]) offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) mediates the reaction at 40°C, achieving 60% conversion after 48 hours.

Analytical Characterization and Yield Data

Spectroscopic Validation

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct N-Acylation | 70–80 | 95 | Simplicity |

| Microwave-Assisted | 85 | 98 | Rapid reaction |

| Enzymatic Acylation | 60 | 90 | Solvent-free |

化学反应分析

Types of Reactions

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted piperidine derivatives.

科学研究应用

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Variations

The compound is compared to analogs with modifications in the piperidine substituents, ketone groups, or appended functional moieties. Key examples include:

2.2. Physicochemical and Pharmacological Properties

- Hydrophilicity: The aminomethyl group in the target compound enhances water solubility compared to brominated (e.g., 1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one) or aromatic analogs (e.g., 1-[4-(4-aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one), which may exhibit higher lipophilicity .

- Reactivity: Brominated derivatives (e.g., 1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one) are more reactive in substitution reactions, whereas aminomethyl groups enable hydrogen bonding or protonation under physiological conditions .

- Biological Activity: Imidazo-pyridazine-containing analogs (e.g., 1-(4-(3-(3-methoxypyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one) are studied for kinase inhibition in pain treatment . Cyclopropylamine derivatives (e.g., (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one) may target neurological receptors due to stereospecific interactions .

Key Research Findings

- Molecular Weight : Most analogs fall within 250–400 g/mol, aligning with Lipinski’s rules for drug-likeness .

- Functional Group Impact: Aminomethyl: Enhances solubility and target engagement via hydrogen bonding. Bromomethyl: Increases reactivity for synthetic diversification.

生物活性

Overview

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one, also known by its CAS number 1250034-75-3, is an organic compound featuring a piperidine ring. It has garnered attention for its significant roles in various biochemical reactions, particularly in cellular signaling and enzyme interactions. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications.

The compound interacts with multiple enzymes and proteins, influencing critical cellular processes:

- Enzyme Interaction : It has been shown to interact with serine/threonine-protein kinase Chk1, which is essential for cell cycle regulation and DNA damage response. This interaction suggests a potential role in cancer biology by modulating pathways that control cell proliferation and survival .

- Cellular Effects : The compound affects various cell types by modulating signaling pathways and gene expression. For instance, it influences the beta-secretase enzyme involved in Alzheimer's disease pathogenesis, indicating its potential neuroprotective effects .

The primary mechanism of action involves the inhibition of Chk1, leading to disrupted DNA repair processes. This can result in:

- Cell Cycle Arrest : By inhibiting Chk1, the compound may halt the cell cycle, preventing damaged cells from proliferating .

- Impaired DNA Repair : The inhibition of DNA damage response pathways could lead to increased susceptibility to genotoxic stress .

Research Findings

Recent studies have explored the compound's biological activities in various contexts:

Case Studies

- Cancer Research : In vitro studies demonstrated that this compound could enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to DNA-damaging treatments. This effect is attributed to its ability to inhibit DNA repair mechanisms .

- Neuroprotection : The compound's modulation of beta-secretase activity suggests potential applications in treating Alzheimer's disease. Research indicates that it may reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of Chk1 | Disruption of DNA repair pathways | Cancer therapy enhancement |

| Modulation of beta-secretase | Reduction of amyloid-beta production | Alzheimer's disease treatment |

| Immunomodulatory effects | Reduction of proinflammatory cytokines | Autoimmune disease management |

Scientific Research Applications

The compound has diverse applications across multiple fields:

- Chemistry : Used as a building block in synthesizing complex organic molecules.

- Biology : Investigated for its potential as a ligand in biochemical assays.

- Medicine : Explored for therapeutic properties, particularly as an intermediate in drug synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。